Strevertene B
Beschreibung
Eigenschaften
Molekularformel |
C32H50O10 |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-3-ethyl-4,6,8,12,14,16-hexahydroxy-27,28-dimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid |
InChI |
InChI=1S/C32H50O10/c1-4-26-28(37)20-25(35)18-23(33)15-13-16-24(34)19-29(38)30(31(39)40)27(36)17-12-10-8-6-5-7-9-11-14-21(2)22(3)42-32(26)41/h5-12,14,17,21-30,33-38H,4,13,15-16,18-20H2,1-3H3,(H,39,40)/b6-5+,9-7+,10-8+,14-11+,17-12+/t21-,22+,23-,24+,25-,26+,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
CBRAUJSCEKZDDA-HHSBRKDXSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](C[C@H](C[C@H](CCC[C@H](C[C@H]([C@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)C)O)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CCC1C(CC(CC(CCCC(CC(C(C(C=CC=CC=CC=CC=CC(C(OC1=O)C)C)O)C(=O)O)O)O)O)O)O |
Synonyme |
strevertene B |
Herkunft des Produkts |
United States |
Q & A
How can I design a rigorous literature search strategy to identify gaps in Strevertene B research?
Methodological Answer:
Begin by selecting interdisciplinary databases (e.g., PubMed, SciFinder, Web of Science) and use Boolean operators with keywords like "Strevertene B", "biosynthetic pathways", "pharmacokinetics", and "structure-activity relationships". Apply inclusion criteria: peer-reviewed articles (2015–2025), preclinical/clinical studies, and mechanistic analyses. Exclude reviews, non-English papers, and studies lacking raw data. Use SciFinder’s substructure search to identify derivatives and patents. Track citation networks to map knowledge evolution. Validate search completeness via backward/forward snowballing .
What experimental parameters are critical for establishing baseline pharmacological properties of Strevertene B?
Methodological Answer:
- In vitro assays: Use dose-response curves (IC50/EC50) across ≥3 cell lines (e.g., cancer, normal) with controls for cytotoxicity (MTT assay).
- Pharmacokinetics: Measure plasma stability (HPLC), protein binding (equilibrium dialysis), and metabolic half-life (microsomal incubation).
- Solubility: Apply shake-flask method with buffers (pH 1.2–7.4).
- Data rigor: Replicate experiments ≥3 times, report mean ± SD, and validate via ANOVA with post-hoc Tukey tests .
How should researchers resolve contradictions in reported bioactivity data for Strevertene B analogs?
Methodological Answer:
- Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Contextual analysis: Compare experimental conditions (e.g., cell density, serum concentration, incubation time).
- Statistical scrutiny: Apply sensitivity analysis to outliers; use Bland-Altman plots for inter-method variability.
- Mechanistic hypotheses: Probe off-target effects via kinome-wide profiling or CRISPR screens .
What strategies optimize the synthesis of Strevertene B derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold diversification: Use parallel synthesis with varying substituents (e.g., halogens, alkyl chains) at positions 3, 7, and 12.
- Reaction optimization: Screen catalysts (e.g., Pd/C vs. Wilkinson’s catalyst) and solvents (DMF vs. THF) via Design of Experiments (DoE).
- Purity control: Characterize intermediates via LC-MS (≥95% purity) and confirm stereochemistry via X-ray crystallography or NOESY .
How can researchers validate the reproducibility of Strevertene B’s reported mechanisms in independent studies?
Methodological Answer:
- Protocol replication: Adhere to original methods (e.g., buffer composition, incubation temperature) with explicit documentation.
- Positive controls: Include reference compounds (e.g., known kinase inhibitors) to confirm assay functionality.
- Blinded analysis: Assign sample IDs randomly to minimize bias.
- Data sharing: Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials .
What statistical approaches are recommended for analyzing dose-dependent effects in Strevertene B toxicity studies?
Methodological Answer:
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate LD50 and Hill slope.
- Multivariate analysis: Use PCA to isolate confounding variables (e.g., animal weight, dosing schedule).
- Power analysis: Calculate sample size (α=0.05, β=0.2) via G*Power software to ensure detectability of ≥20% effect size .
How should mechanistic studies differentiate between direct and indirect interactions of Strevertene B with target proteins?
Methodological Answer:
- Biophysical assays: Perform surface plasmon resonance (SPR) or ITC to measure binding affinity (KD).
- Genetic knockdown: Use siRNA/shRNA to silence putative targets; rescue experiments confirm specificity.
- Proteomic profiling: Apply thermal shift assays or CETSA to identify stabilized proteins .
What criteria determine the selection of in vivo models for evaluating Strevertene B’s therapeutic potential?
Methodological Answer:
- Disease relevance: Use transgenic models (e.g., xenografts with patient-derived cells) over standard cell lines.
- Pharmacodynamic endpoints: Measure tumor volume reduction (caliper) or biomarker modulation (ELISA).
- Ethical compliance: Follow ARRIVE guidelines for sample size justification and humane endpoints .
How can researchers address variability in Strevertene B’s bioavailability across preclinical species?
Methodological Answer:
- Formulation adjustment: Test nanoemulsions or liposomes to enhance solubility.
- Allometric scaling: Predict human pharmacokinetics using rat/monkey data and physiologically based modeling (GastroPlus).
- IVIVC analysis: Correlate in vitro dissolution profiles with in vivo absorption .
What validation steps ensure the accuracy of computational models predicting Strevertene B’s off-target effects?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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